1-(Aminomethyl)cyclobutanecarboxamide
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Overview
Description
1-(Aminomethyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C6H12N2O. It is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclobutanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves the Hofmann rearrangement under mildly acidic conditions. This process starts with cyclobutanecarboxamide, which is subjected to a series of reactions involving ethyl chloroformate and anhydrous ammonia .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include β-amino-carbonyl compounds, amines, and substituted derivatives .
Scientific Research Applications
1-(Aminomethyl)cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopropanecarboxamide
- 1-(Aminomethyl)cyclohexanecarboxamide
- 1-(Aminomethyl)cyclobutanecarboxylic acid
Comparison: 1-(Aminomethyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclohexane analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-4-6(5(8)9)2-1-3-6/h1-4,7H2,(H2,8,9) |
InChI Key |
MPZAEAKSWSJHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(=O)N |
Origin of Product |
United States |
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